3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile
Overview
Description
3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound has drawn significant attention due to its promising chemical properties and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile involves multiple steps:
Formation of the Isothiazole Ring: : The initial step usually includes the formation of the isothiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reaction: : Introduction of the 3-chloro and 5-(4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl) groups typically involves substitution reactions under specific conditions, such as the use of chlorinating agents and sulfur-containing compounds.
Industrial Production Methods
Industrial-scale production may involve more efficient and scalable synthetic routes. These methods often employ continuous flow reactors to enhance reaction rates and yields, while also ensuring better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Reduction reactions may modify the existing functional groups, impacting the compound's overall reactivity.
Substitution: : Various substitution reactions can occur at different positions of the compound, influenced by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, and similar compounds.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like sodium azide.
Major Products Formed
The specific reaction products depend on the nature of the reagents and conditions used, typically resulting in derivatives with modified functional groups or new substituents.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile is utilized as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology
Its potential biological activities are of interest, particularly in the development of new pharmaceuticals. Studies often explore its interactions with biological targets to discover new therapeutic agents.
Medicine
The compound's unique structure provides a basis for designing new drugs, potentially leading to advancements in treatments for various diseases. Its interaction with specific molecular targets in biological systems is a key area of research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile involves its interaction with molecular targets, often leading to the modulation of specific biochemical pathways. These interactions can trigger changes in cellular processes, influencing the compound's overall effects.
Comparison with Similar Compounds
3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile stands out due to its unique trifluoromethylated phenyl group and the presence of an isothiazole ring. Similar compounds might lack these specific features, leading to different reactivity and applications.
List of Similar Compounds
3-Chloro-5-phenylisothiazole-4-carbonitrile
3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile
3-(Trifluoromethyl)phenylisothiazole
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Properties
IUPAC Name |
3-chloro-5-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2S2/c19-17-15(9-23)16(26-24-17)12-6-4-11(5-7-12)10-25-14-3-1-2-13(8-14)18(20,21)22/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIBKOUNSIRURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)C3=C(C(=NS3)Cl)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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